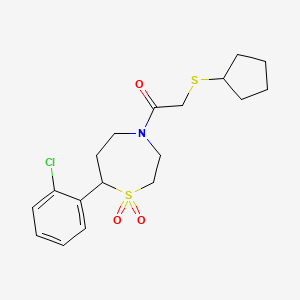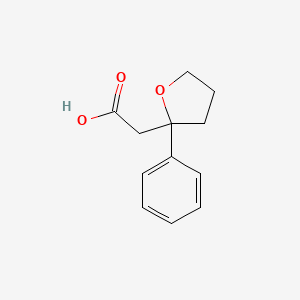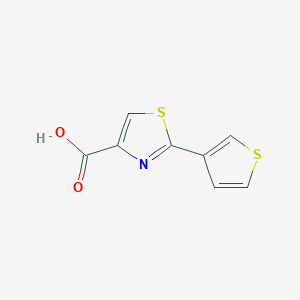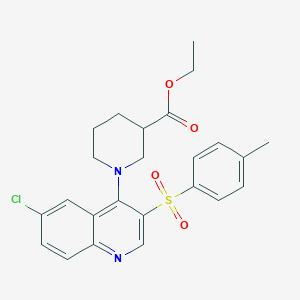![molecular formula C13H12N6O2S B2549659 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863500-18-9](/img/structure/B2549659.png)
2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been explored in the context of developing selective serotonin 5-HT6 receptor antagonists and potential antiasthma agents. In one study, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared, with the most active compound in a functional assay being 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, which showed an IC50 of 29.0 nM . Another study focused on the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were synthesized by reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, followed by a series of reactions including treatment with phosphorus oxychloride and cyclization using cyanogen bromide .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolo[1,5-a]pyrimidine or triazolo[1,5-c]pyrimidine core. The substitution patterns on the core structure, such as the phenylsulfonyl group and various aryl groups, play a significant role in determining the binding affinity and selectivity towards the 5-HT6 receptor. For instance, the compound with the greatest affinity in the 5-HT6 receptor radioligand binding assay had a Ki of 1.7 nM and featured a phenylsulfonyl group attached to the triazolopyrimidine core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of pyrimidinones, chlorination, hydrazinolysis, and cyclization. The cyclization step to form the triazolopyrimidine ring is particularly crucial and can be achieved using reagents like cyanogen bromide. The Dimroth rearrangement is also mentioned as a part of the synthetic pathway, indicating the complexity and specificity of the reactions required to obtain the desired triazolopyrimidine derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide are not detailed in the provided papers, the studies do provide insights into the properties of related triazolopyrimidine compounds. These properties are largely influenced by the substituents on the core structure, which affect the compounds' receptor binding affinity, functional cellular response inhibition, and selectivity. The high selectivity of the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for the 5-HT6 receptor over the 5-HT2A and 5-HT2B receptors is a notable chemical property . The activity of the compounds as mediator release inhibitors in the context of asthma also highlights their potential therapeutic properties .
Scientific Research Applications
Potential Antiasthma Agents
Triazolopyrimidine derivatives, including compounds structurally related to "2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide," have been evaluated for their activity as mediator release inhibitors, potentially offering a new avenue for antiasthma therapy. These compounds have shown promising results in the human basophil histamine release assay, indicating their potential in managing asthma-related symptoms by inhibiting mediator release (Medwid et al., 1990).
Anticancer Effects
Modifications of triazolopyrimidine derivatives, including altering the acetamide group to an alkylurea moiety, have demonstrated significant anticancer effects alongside reduced toxicity. This modification has resulted in compounds retaining their antiproliferative activity against human cancer cell lines, suggesting their utility in cancer treatment (Wang et al., 2015).
Antimicrobial Activity
Novel triazolopyrimidine derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have exhibited significant antibacterial activity, making them potential candidates for developing new antimicrobial agents. This includes activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of triazolopyrimidine-based compounds in combating various microbial infections (Patil et al., 2010).
Herbicide Development
Research into triazolopyrimidine sulfonanilide compounds as acetohydroxyacid synthase inhibitors has led to the development of new herbicides with high activity and faster degradation rates in soil. These findings illustrate the compound's role in agricultural applications, offering a potential for the development of more environmentally friendly herbicidal solutions (Chen et al., 2009).
Insecticidal Applications
Sulfonamide thiazole derivatives incorporating the triazolopyrimidine moiety have shown potential as insecticidal agents. Studies have indicated that these compounds possess bioactive properties that could be effective against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This suggests their application in pest management strategies to protect crops from damage (Soliman et al., 2020).
Safety And Hazards
There is no specific safety and hazard information available for “2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide”.
Future Directions
The future directions for research on “2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide” are not explicitly mentioned in the search results. However, similar compounds have shown potential as CDK2 inhibitors, suggesting that they could be further investigated for their potential in cancer treatment3.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specialized databases or consult with a chemical expert.
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJQNQFZABFJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)


![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)



